molecular formula C20H21N7O2 B10999695 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10999695
M. Wt: 391.4 g/mol
InChI Key: VMPYSTPZAZZZSA-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a structurally complex organic compound featuring a triazole ring, a butanamide linker, and a fused [1,2,4]triazolo[4,3-a]pyridine moiety. The compound’s design integrates multiple pharmacophoric elements:

  • Triazole rings: Known for hydrogen-bonding interactions with biological targets.
  • Methoxybenzyl group: Enhances lipophilicity and membrane permeability.
  • Triazolo-pyridine: Imparts aromatic stacking and enzyme-binding capabilities.

Research highlights its broad-spectrum biological activities, including anticancer, antimicrobial, and enzyme-modulating effects, likely mediated through interactions with kinases or GPCRs .

Properties

Molecular Formula

C20H21N7O2

Molecular Weight

391.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C20H21N7O2/c1-29-15-10-8-14(9-11-15)13-16-21-20(26-23-16)22-19(28)7-4-6-18-25-24-17-5-2-3-12-27(17)18/h2-3,5,8-12H,4,6-7,13H2,1H3,(H2,21,22,23,26,28)

InChI Key

VMPYSTPZAZZZSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the methoxybenzyl group: This step may involve nucleophilic substitution reactions where a methoxybenzyl halide reacts with a nucleophile.

    Construction of the pyridine ring: This can be synthesized through various methods, including condensation reactions involving suitable precursors.

    Coupling of the triazole and pyridine rings: This step often involves the use of coupling reagents and catalysts to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methoxybenzyl (target compound) vs. acetylphenyl (higher antitumor potency) or benzyloxy (CNS activity) groups demonstrate how side-chain modifications tune target specificity .
  • Core Variations : Compounds lacking the triazolo-pyridine moiety (e.g., benzimidazole derivatives) exhibit narrower activity spectra .

Functional Analogues with Heterocyclic Diversity

Compound Name Structural Features Biological Activity Uniqueness vs. Target Compound Source
5-(4-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-1H-benzo[d]imidazole Benzimidazole core Anticancer (EGFR inhibition) Lacks triazolo-pyridine; lower metabolic stability
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide Acetamide linker, ethyl group Antimicrobial (MIC = 4 µg/mL) Simplified structure; reduced potency in enzyme assays
N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide Thiadiazole substitution Antiviral (HCV protease inhibition) Thiadiazole enhances solubility but reduces binding affinity

Key Observations :

  • Heterocyclic Replacements : Thiadiazole or benzimidazole substitutions alter solubility and target engagement compared to the triazolo-pyridine core .
  • Linker Flexibility : The butanamide chain in the target compound improves conformational adaptability over rigid acetamide linkers .

Research Findings and Mechanistic Insights

Binding Affinity and Selectivity

  • The target compound showed 10-fold higher binding affinity (Kd = 12 nM) to kinase targets compared to N-(3-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide (Kd = 120 nM), attributed to the methoxybenzyl group’s hydrophobic interactions .
  • Selectivity : Unlike simpler analogues, the target compound avoids off-target binding to cytochrome P450 enzymes, reducing toxicity risks .

Pharmacokinetic Profile

Parameter Target Compound N-(2-Methoxybenzyl) Analogue
LogP 2.8 2.1
Plasma Half-Life (rats) 6.2 h 3.8 h
Oral Bioavailability 68% 45%

The extended half-life and bioavailability of the target compound correlate with its methoxybenzyl group’s metabolic stability .

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